1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
Description
1-Methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one (CAS: 5164-37-4) is a bicyclic sesquiterpenoid ketone with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . Its structure comprises a partially hydrogenated naphthalenone core with a methyl substituent at the 1-position, contributing to its lipophilic character . The compound is synthesized via methods such as the isoxazole annelation reaction using 1-penten-3-one and ethyl 2-cyclohexanonecarboxylate, yielding approximately 67% under optimized conditions .
Properties
CAS No. |
5164-37-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h9H,2-7H2,1H3 |
InChI Key |
BQEMOFCSORNWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2CCC1=O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
A common preparative approach involves the catalytic hydrogenation of naphthalene derivatives. For example, hydrogenation of 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione under controlled pressure and temperature yields the hexahydro-naphthalenone framework with the desired methyl substitution.
- Catalysts: Palladium on carbon (Pd/C), Raney nickel, or platinum catalysts.
- Conditions: Hydrogen pressure typically ranges from 1 to 10 atm; temperatures between 40–80°C.
- Solvents: Ethanol, methanol, or ethyl acetate are commonly used.
- Outcome: High selectivity for partial hydrogenation preserving the ketone functionality.
Isoxazole Annelation and Ketonitrile Hydrolysis
An alternative synthetic method involves isoxazole annelation starting from enone precursors. The process uses potassium cyanide in aqueous ethanol under reflux conditions to form the bicyclic ring system, followed by hydrolysis to yield the ketone.
- Reagents: Potassium cyanide (KCN), aqueous ethanol.
- Conditions: Reflux for 12–24 hours at 70–80°C.
- Monitoring: UV-Vis spectroscopy at 248 nm helps track reaction progress.
- Optimization: Adjusting solvent polarity and nucleophile stoichiometry enhances yield.
Alkylation and Functionalization
For introducing the 1-methyl group, alkylation of the hexahydronaphthalenone core is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Functionalization reactions, including selective oxidation and reduction, allow further structural modifications.
- Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: 0–25°C to control regioselectivity.
Stereochemical Control in Synthesis
Stereochemistry at the ring junctions and methyl substituent is critical for biological activity and further synthetic utility. Methods to achieve stereochemical control include:
- Use of chiral catalysts or auxiliaries during hydrogenation or alkylation.
- Diastereomeric crystallization to separate stereoisomers.
- Sharpless asymmetric epoxidation or related asymmetric transformations to set chiral centers.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H2 (1–10 atm), EtOH, 40–80°C | High selectivity, scalable | Requires high-pressure equipment |
| Isoxazole Annelation | KCN, aqueous EtOH, reflux 12–24 h, 70–80°C | Good ring construction | Toxic reagents, long reaction time |
| Alkylation | Methyl iodide, NaH, DMF, 0–25°C | Direct methylation | May require protection steps |
| Asymmetric Synthesis | Chiral catalysts, Sharpless epoxidation | High stereocontrol | More complex and costly |
Final Remarks
The preparation of 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is well-established through hydrogenation and annelation routes, with ongoing improvements in stereochemical control and process optimization. This compound serves as a versatile intermediate for further chemical transformations in pharmaceutical and material science research.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or other positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and biological differences between 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one and analogous compounds:
Key Observations:
Structural Impact on Bioactivity :
- The 7-isopropenyl-1,4a-dimethyl substitution in α-cyperone enhances herbicidal and anticancer activity compared to the simpler methyl group in the target compound, likely due to increased steric bulk and electrophilicity .
- The dichloromethyl group in the dichloromethyl derivative introduces electronegative chlorine atoms, improving antifungal efficacy against Botrytis cinerea .
Natural vs. Synthetic Origins: α-Cyperone is naturally abundant in Cyperus rotundus and Aquilaria malaccensis extracts, whereas the dichloromethyl analog is synthetically derived . Hydroxy-substituted variants (e.g., 5-hydroxy-4a-methyl) are typically synthetic intermediates for terpenoid derivatives .
Concentration-Dependent Effects: α-Cyperone exhibits dose-dependent herbicidal activity, with 6.42% concentration in ethyl acetate extracts causing 64.33% inhibition of A. spinosus .
Therapeutic Potential: Molecular docking studies highlight α-cyperone’s strong binding affinity (−9.9 kcal/mol) to cancer targets like EGFR and CDK2, mediated by hydrogen bonds with residues such as Lys168 and Thr336 .
Q & A
Basic: What are the most efficient synthetic routes for 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one, and how can yield optimization be achieved?
Methodological Answer:
The compound is commonly synthesized via cyclocondensation of 1-penten-3-one and ethyl 2-cyclohexanonecarboxylate, achieving ~67% yield . To optimize yields:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics.
- Solvent Effects : Evaluate polar aprotic solvents (e.g., THF) to stabilize intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-reduction.
Alternative methods include the Isoxazole Annelation Reaction, which avoids harsh conditions .
Basic: What analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry and stereochemistry. For example, the methyl group at C4a shows a distinct singlet at δ 1.2–1.4 ppm .
- X-ray Crystallography : Resolve absolute configuration, particularly for enantiomers (e.g., (R)-(-)-isomer, InChIKey: OHERZLWVBJCXOF-NSHDSACASA-N) .
- GC-MS/HPLC : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can molecular docking studies predict the anticancer potential of this compound?
Methodological Answer:
- Target Selection : Prioritize cancer-related proteins (e.g., kinases, apoptosis regulators). Evidence shows strong binding affinity (−9.9 to −6.7 kcal/mol) with residues like Lys168 and Thr336 in cancer targets .
- Docking Protocols : Use AutoDock Vina or Schrödinger Suite. Validate with MD simulations (100 ns) to assess binding stability and conformational changes .
- Experimental Validation : Cross-check with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) to confirm computational predictions .
Advanced: What strategies are used to investigate enantiomer-specific bioactivity?
Methodological Answer:
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate (R)- and (S)-enantiomers .
- Biological Assays : Compare IC₅₀ values of enantiomers in target systems. For example, (R)-(-)-isomers may show enhanced receptor binding due to steric complementarity .
- Theoretical Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity differences .
Advanced: How can researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Source Validation : Ensure compound purity (>98%) via NMR and LC-MS to rule out impurity-driven effects .
- Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting herbicidal activity may stem from enantiomeric ratios or solvent effects .
Advanced: What methodologies are used to design and evaluate structural analogs with enhanced properties?
Methodological Answer:
- Scaffold Modification : Introduce substituents at C5 or C8 (e.g., isopropenyl groups) to modulate lipophilicity .
- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀, logP) to predict novel analogs.
- In Silico ADMET : Use SwissADME to assess toxicity and bioavailability. For example, adding hydroxyl groups improves solubility but may reduce BBB penetration .
Advanced: How is the compound’s stability under experimental conditions assessed?
Methodological Answer:
- Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks. Monitor degradation via HPLC .
- pH-Dependent Studies : Test solubility and stability in buffers (pH 3–10). The ketone group may hydrolyze under alkaline conditions, requiring inert atmospheres for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
